Ethyl 2-(piperidin-4-ylidene)acetate
Overview
Description
“Ethyl 2-(piperidin-4-ylidene)acetate” is an organic compound with the CAS Number: 59184-90-6 . It has a molecular weight of 171.24 .
Synthesis Analysis
The synthesis of “Ethyl 2-(piperidin-4-ylidene)acetate” involves the removal of the metalation group, dehydroxylation, and pyridine reduction . The process involves the use of ethyl acetate and the reaction is carried out in a hydrogenation apparatus .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-(piperidin-4-ylidene)acetate” is represented by the formula C9H17NO2 . The InChI key for this compound is IHSUFLCKRIHFGY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“Ethyl 2-(piperidin-4-ylidene)acetate” is a solid or liquid at room temperature . It has a molecular weight of 171.24 .
Scientific Research Applications
1. Application in Crystallography and Molecular Structure Analysis
Ethyl 2-(piperidin-4-ylidene)acetate, due to its structural characteristics, has been involved in the study of molecular structures and crystallography. For instance, it has been used in the crystallization of certain compounds like desloratadine, a tricyclic antihistamine, to study their molecular structure and properties. The absence of strong hydrogen bonds in such molecules, despite the presence of good hydrogen-bond donors like secondary NH groups, represents an interesting aspect of these structures (Bhatt & Desiraju, 2006).
2. Role in Synthesis of Chiral Building Blocks for Alkaloid Synthesis
In the field of asymmetric synthesis, ethyl 2-(piperidin-4-ylidene)acetate plays a crucial role. It has been used in the synthesis of chiral building blocks essential for alkaloid synthesis. This involves the asymmetric intramolecular Michael reaction of acyclic compounds, leading to the formation of versatile chiral building blocks like pyrrolidine and piperidine derivatives, which are significant in the synthesis of various alkaloids (Hirai, Terada, Yamazaki, & Momose, 1992).
3. Involvement in the Synthesis of Novel Diuretics
Ethyl 2-(piperidin-4-ylidene)acetate has been implicated in the synthesis of novel diuretics. One such example is Etozolin, where this compound plays a significant role in its chemical structure. Research on Etozolin shows its potent diuretic properties, indicating the importance of ethyl 2-(piperidin-4-ylidene)acetate in medicinal chemistry and pharmacology (Satzinger, 1977).
4. Contribution to Antimicrobial and Antifungal Research
This compound has also been used in the synthesis of various molecules with potential antimicrobial and antifungal activities. The synthesis of compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, which was characterized for its antimicrobial activity, showcases the relevance of ethyl 2-(piperidin-4-ylidene)acetate in the development of new antimicrobial agents (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).
Safety And Hazards
Future Directions
Piperidine derivatives, including “Ethyl 2-(piperidin-4-ylidene)acetate”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
ethyl 2-piperidin-4-ylideneacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYPMPDBKBYGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595656 | |
Record name | Ethyl (piperidin-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(piperidin-4-ylidene)acetate | |
CAS RN |
315203-51-1 | |
Record name | Ethyl (piperidin-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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